1-Methyl-4-(1-phenylethenesulfonyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-(1-phenylethenesulfonyl)benzene is an organic compound with the molecular formula C15H14O2S It is a derivative of benzene, featuring a methyl group and a phenylethenesulfonyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(1-phenylethenesulfonyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the sulfonylation of 1-methyl-4-vinylbenzene (p-methylstyrene) with phenylsulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-4-(1-phenylethenesulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization of the compound
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Various electrophiles (e.g., halogens, nitro groups), Lewis acids (e.g., AlCl3), anhydrous conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Functionalized benzene derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-(1-phenylethenesulfonyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials
Wirkmechanismus
The mechanism of action of 1-Methyl-4-(1-phenylethenesulfonyl)benzene involves its interaction with molecular targets through electrophilic or nucleophilic reactions. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular signaling processes .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-4-(phenylsulfonyl)benzene: Lacks the ethenyl group, leading to different reactivity and applications.
1-Methyl-4-(1-methylethenyl)benzene: Contains a methylethenyl group instead of a phenylethenesulfonyl group, resulting in distinct chemical properties.
1-Methyl-4-(phenylmethyl)benzene: Features a phenylmethyl group, offering different functionalization possibilities
Uniqueness: 1-Methyl-4-(1-phenylethenesulfonyl)benzene is unique due to the presence of both a methyl group and a phenylethenesulfonyl group on the benzene ring. This combination imparts specific chemical properties, making it valuable for targeted applications in synthesis and research.
Eigenschaften
CAS-Nummer |
77825-74-2 |
---|---|
Molekularformel |
C15H14O2S |
Molekulargewicht |
258.3 g/mol |
IUPAC-Name |
1-methyl-4-(1-phenylethenylsulfonyl)benzene |
InChI |
InChI=1S/C15H14O2S/c1-12-8-10-15(11-9-12)18(16,17)13(2)14-6-4-3-5-7-14/h3-11H,2H2,1H3 |
InChI-Schlüssel |
NWFAYBVKLGZLDD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.